molecular formula C15H22N4O7 B12688981 N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate CAS No. 180045-55-0

N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate

Cat. No.: B12688981
CAS No.: 180045-55-0
M. Wt: 370.36 g/mol
InChI Key: AONIBFDQDFQUTH-QFHYWFJHSA-N
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Description

N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with additional functional groups that may contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:

    Formation of the Hydrazinecarboxamide Core: This step may involve the reaction of hydrazine with a carboxylic acid derivative under controlled conditions.

    Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with an appropriate amine, such as 2-hydroxyethylamine.

    Addition of the Methoxyphenyl Group: This step may involve the reaction of the intermediate with a methoxy-substituted benzaldehyde.

    Formation of the Ethanedioate Salt: This step may involve the reaction of the final product with oxalic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: The compound may be reduced to form corresponding amines or alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a potential therapeutic agent for treating specific diseases.

    Industry: As a component in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may involve interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide
  • N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide hydrochloride

Uniqueness

The uniqueness of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may lie in its specific functional groups and their arrangement, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

180045-55-0

Molecular Formula

C15H22N4O7

Molecular Weight

370.36 g/mol

IUPAC Name

1-[2-(2-hydroxyethylamino)ethyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea;oxalic acid

InChI

InChI=1S/C13H20N4O3.C2H2O4/c1-20-12-4-2-11(3-5-12)10-16-17-13(19)15-7-6-14-8-9-18;3-1(4)2(5)6/h2-5,10,14,18H,6-9H2,1H3,(H2,15,17,19);(H,3,4)(H,5,6)/b16-10+;

InChI Key

AONIBFDQDFQUTH-QFHYWFJHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O

Origin of Product

United States

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